molecular formula C10H9BrO2 B2604629 8-bromo-6-methyl-3,4-dihydro-2H-1-benzopyran-4-one CAS No. 1026982-77-3

8-bromo-6-methyl-3,4-dihydro-2H-1-benzopyran-4-one

Cat. No. B2604629
CAS RN: 1026982-77-3
M. Wt: 241.084
InChI Key: UXJVBNRUWGNFAQ-UHFFFAOYSA-N
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Description

“8-bromo-6-methyl-3,4-dihydro-2H-1-benzopyran-4-one” is a chemical compound with the molecular formula C10H9BrO2 . It is a type of coumarin, a group of nature-occurring lactones first derived from Tonka beans in 1820 .


Physical And Chemical Properties Analysis

The boiling point of “8-bromo-6-methyl-3,4-dihydro-2H-1-benzopyran-4-one” is predicted to be 362.9±42.0 °C, and its density is predicted to be 1.542±0.06 g/cm3 .

Scientific Research Applications

Medicinal Chemistry: Antimicrobial and Antiviral Agent

This compound has been explored for its potential as an antimicrobial and antiviral agent. Its structure allows for the incorporation into various pharmacophores, which can interact with biological targets to inhibit the growth of microbes and viruses. The bromo and methyl groups may be modified to enhance these properties .

Organic Synthesis: Building Block

In organic synthesis, this compound serves as a versatile building block. Its reactive sites, particularly the bromo substituent, make it suitable for cross-coupling reactions, which are pivotal in constructing complex organic molecules .

Pharmacology: KATP Channel Activator

The compound has been identified as a potential KATP channel activator. These channels play a crucial role in the regulation of insulin release from pancreatic β-cells. Modulating these channels can have therapeutic implications in diabetes treatment .

Biochemistry: Enzyme Inhibition

In biochemistry, researchers have utilized this compound for enzyme inhibition studies. By binding to active sites of enzymes, it can provide insights into enzyme mechanisms and aid in the development of inhibitors for therapeutic use .

Agriculture: Fungicide Development

The agricultural sector has seen the application of this compound in the development of fungicides. Its structural framework can be incorporated into compounds that combat phytopathogenic fungi, protecting crops and ensuring food security .

Material Science: Organic Electronic Materials

Lastly, in material science, this compound’s scaffold is being investigated for use in organic electronic materials. Its electronic properties can be tuned for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) .

Future Directions

Given the interest in coumarin systems for their valuable biological and pharmaceutical properties , future research could focus on the synthesis, characterization, and application of “8-bromo-6-methyl-3,4-dihydro-2H-1-benzopyran-4-one” in various fields.

properties

IUPAC Name

8-bromo-6-methyl-2,3-dihydrochromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrO2/c1-6-4-7-9(12)2-3-13-10(7)8(11)5-6/h4-5H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXJVBNRUWGNFAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=C1)Br)OCCC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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